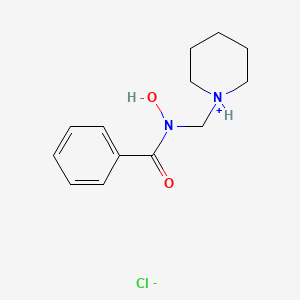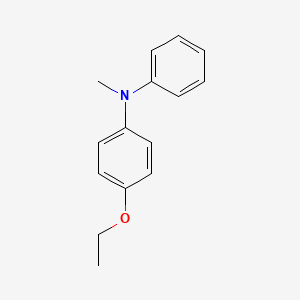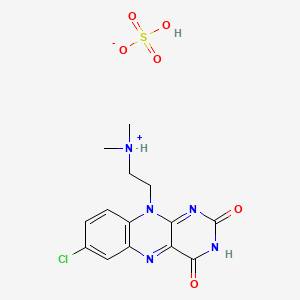
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate is a synthetic compound that belongs to the class of isoalloxazines. Isoalloxazines are derivatives of flavins, which are essential cofactors in various biological processes. This compound is characterized by the presence of a chloro group at the 7th position and a dimethylaminoethyl group at the 10th position, along with a sulfate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate involves multiple steps. The starting material is typically an isoalloxazine derivative, which undergoes chlorination at the 7th position. This is followed by the introduction of the dimethylaminoethyl group at the 10th position through a nucleophilic substitution reaction. The final step involves the addition of a sulfate group to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process typically includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoalloxazine derivatives, while substitution reactions can produce a range of substituted isoalloxazines.
Aplicaciones Científicas De Investigación
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying flavin chemistry.
Biology: The compound is used to study the role of flavins in biological systems, including enzyme catalysis and electron transport.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate involves its interaction with flavin-dependent enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the normal substrate from binding. This inhibition can disrupt various biological processes, making it a potential target for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 7-chloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride
- 7-methyl-8-chloro-10-(2-(bis(2-hydroxyethyl)amino)ethyl)isoalloxazine hydrochloride
- 7-chloro-10-d-ribitylisoalloxazine
Uniqueness
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and dimethylaminoethyl groups enhances its reactivity and potential as an enzyme inhibitor compared to other isoalloxazine derivatives.
Propiedades
Número CAS |
101651-94-9 |
|---|---|
Fórmula molecular |
C14H16ClN5O6S |
Peso molecular |
417.8 g/mol |
Nombre IUPAC |
2-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H14ClN5O2.H2O4S/c1-19(2)5-6-20-10-4-3-8(15)7-9(10)16-11-12(20)17-14(22)18-13(11)21;1-5(2,3)4/h3-4,7H,5-6H2,1-2H3,(H,18,21,22);(H2,1,2,3,4) |
Clave InChI |
ZPQBSKATYITEBC-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


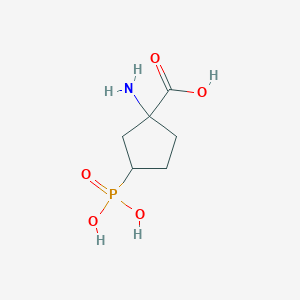
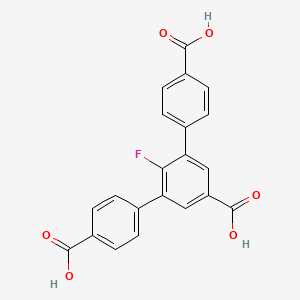
![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)


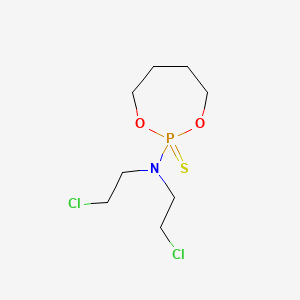
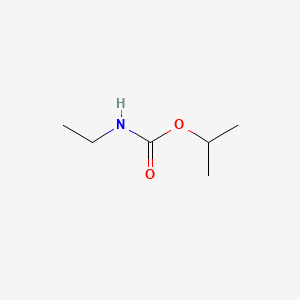


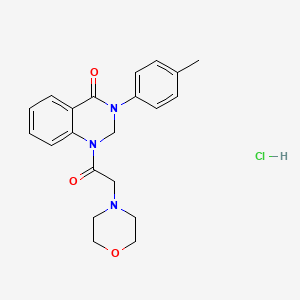
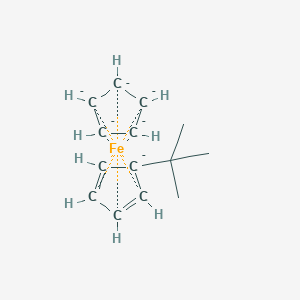
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
